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Compound of Interest |

Compound Name: 5-Chloro-4,6-dimethylnicotinamide
CAS No.: 890092-35-0
Cat. No.: B2548134

Get Quote

A Note on the Analyzed Compound: 5-Chloro-4,6-dimethylnicotinamide

Initial searches for the biological activity of the specific compound, 5-Chloro-4,6-
dimethylnicotinamide, did not yield dedicated research papers or extensive biological data.
However, the broader class of substituted nicotinamides, particularly those with halogen and
alkyl substitutions, is an active area of research with significant therapeutic potential. This
guide, therefore, synthesizes findings from structurally related nicotinamide derivatives to
provide a comprehensive technical overview for researchers, scientists, and drug development
professionals. We will explore the established biological activities of similar compounds, delve
into their mechanisms of action, and provide detailed experimental protocols that can be
adapted for the study of novel derivatives like 5-Chloro-4,6-dimethylnicotinamide.

Introduction to Nicotinamide and Its Derivatives

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism,
primarily as a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and
nicotinamide adenine dinucleotide phosphate (NADP).[1][2] Beyond its role in redox reactions,
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NAD+ is a critical substrate for several enzyme families, including sirtuins and poly (ADP-
ribose) polymerases (PARPS), which are involved in a myriad of cellular processes such as
DNA repair, epigenetic regulation, and cell signaling.[3][4]

The therapeutic potential of nicotinamide itself is well-documented, with applications in treating
pellagra (niacin deficiency), acne, and certain skin cancers.[1][5] This has spurred significant
interest in the synthesis and biological evaluation of novel nicotinamide derivatives, with the
aim of developing more potent and selective therapeutic agents.[6][7] Chemical modifications
to the pyridine ring, such as the introduction of halogen atoms and alkyl groups, have been
shown to significantly modulate the biological activity of the parent molecule, leading to
compounds with potential anticancer, antibacterial, and antifungal properties.[6][8][9]

Anticipated Biological Activities of 5-Chloro-4,6-
dimethylnicotinamide

Based on the existing literature for related compounds, 5-Chloro-4,6-dimethylnicotinamide is
predicted to exhibit a range of biological activities. The presence of a chlorine atom and two
methyl groups on the pyridine ring is likely to influence its physicochemical properties and its
interactions with biological targets.

Cytotoxic and Anticancer Potential

The introduction of halogen groups to the nicotinamide scaffold has been shown to engender
pronounced apoptotic effects in cancer cell lines.[6] For instance, brominated derivatives of
nicotinamide have demonstrated significant apoptotic activity with IC50 values as low as 8.6
MM against HepG2 cells, a performance markedly superior to that of nicotinamide (IC50 > 100
pMM).[6] Furthermore, these halogenated compounds have shown low toxicity towards non-
cancerous cells, suggesting a degree of selectivity.[6]

It is hypothesized that the chloro and dimethyl substitutions on 5-Chloro-4,6-
dimethylnicotinamide could confer similar cytotoxic properties. The chlorine atom, being an
electron-withdrawing group, can alter the electron distribution of the pyridine ring, potentially
enhancing its interaction with target enzymes or receptors. The methyl groups, on the other
hand, can influence the compound's lipophilicity and steric profile, which are critical for cell
permeability and target binding.
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Antimicrobial Activity

Nicotinamide derivatives have also been explored for their antibacterial and antifungal
activities.[8][9] A study on 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives
reported significant antibacterial activity against both gram-positive and gram-negative
bacteria.[8] The presence of the 5-chloro substitution was a key feature of these active
compounds.

The antifungal potential of nicotinamide derivatives is also an area of active investigation.
Certain derivatives have shown potent activity against various fungal strains, including
fluconazole-resistant Candida albicans.[9] The mechanism of action is thought to involve the
disruption of the fungal cell wall.[9]

Key Signhaling Pathways and Mechanisms of Action

The biological effects of substituted nicotinamides are often mediated through their influence on
critical cellular signaling pathways.

NAD+ Metabolism and Sirtuin Modulation

As a nicotinamide derivative, 5-Chloro-4,6-dimethylnicotinamide could potentially influence
cellular NAD+ levels. Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic
acid, and inhibition of these enzymes can lead to increased intracellular nicotinamide
concentrations.[10] This, in turn, can affect the activity of NAD+-dependent enzymes like
sirtuins, which are known to play crucial roles in aging, metabolism, and cancer.
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Figure 1: Simplified NAD+ salvage pathway and its downstream effectors.
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Induction of Apoptosis

In the context of cancer, the cytotoxic effects of substituted nicotinamides are often linked to the
induction of apoptosis. This can occur through various mechanisms, including the activation of
caspase cascades, modulation of Bcl-2 family proteins, and the generation of reactive oxygen

species (ROS).

5-Chloro-4,6-dimethylnicotinamide
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Figure 2: Intrinsic apoptosis pathway potentially activated by substituted nicotinamides.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 5-Chloro-4,6-dimethylnicotinamide, a series of well-
established in vitro assays can be employed.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity
and, by extension, cell viability.

e Protocol:

[e]

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and
incubate for 24 hours.

o Compound Treatment: Treat the cells with a range of concentrations of 5-Chloro-4,6-
dimethylnicotinamide (e.g., 0.1 to 100 uM) and a vehicle control (e.g., DMSO). Incubate
for 48-72 hours.

o MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 2-4 hours.

o Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve
the formazan crystals.

o Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a
microplate reader.

Apoptosis Assays

Annexin V/Propidium lodide (PI) Staining: This flow cytometry-based assay can distinguish
between viable, early apoptotic, late apoptotic, and necrotic cells.

e Protocol:
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[e]

Cell Treatment: Treat cells with the test compound for a specified time.

(¢]

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

[¢]

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

[¢]

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

[e]

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This method is used to determine the minimum inhibitory
concentration (MIC) of an antimicrobial agent.

e Protocol:

o Compound Dilution: Prepare a serial dilution of 5-Chloro-4,6-dimethylnicotinamide in a
96-well microtiter plate containing appropriate growth medium.

o Inoculation: Add a standardized suspension of the target microorganism to each well.

o Incubation: Incubate the plate under conditions suitable for the growth of the
microorganism.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be presented in a clear and concise
manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 5-Chloro-4,6-dimethylnicotinamide
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Cell Line Compound IC50 (pM)
) 5-Chloro-4,6-
HepG2 (Liver Cancer) ) o ) 152+21
dimethylnicotinamide
5-Chloro-4,6-
A549 (Lung Cancer) ) o ) 225+ 3.4
dimethylnicotinamide
5-Chloro-4,6-
MCF-7 (Breast Cancer) ] o ) 189+28
dimethylnicotinamide
. 5-Chloro-4,6-
LO2 (Normal Liver) > 100

dimethylnicotinamide

Conclusion and Future Directions

The exploration of substituted nicotinamides represents a promising avenue for the discovery
of novel therapeutic agents. While direct biological data for 5-Chloro-4,6-
dimethylnicotinamide is currently limited, the established activities of structurally similar
compounds provide a strong rationale for its investigation as a potential anticancer and
antimicrobial agent. The experimental protocols and mechanistic insights provided in this guide
offer a robust framework for researchers to systematically evaluate the biological profile of this
and other novel nicotinamide derivatives. Future studies should focus on elucidating the
specific molecular targets of these compounds and their in vivo efficacy and safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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